methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate
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Overview
Description
Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly method avoids traditional recrystallization and chromatographic purification processes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient one-pot synthesis are likely to be employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
175353-69-2 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 6-methyl-4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3 |
InChI Key |
NWBLJLLUIKZBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC |
Origin of Product |
United States |
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